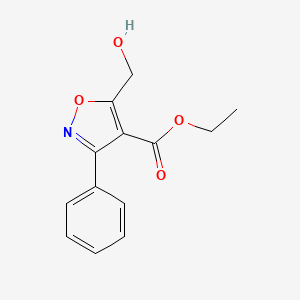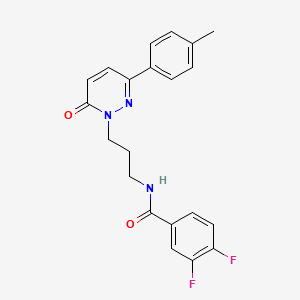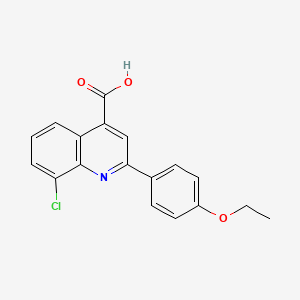
8-Chloro-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Chloro-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid is a specialty product for proteomics research . It is a type of quinoline, which is an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It plays a major role in the field of medicinal chemistry .
Synthesis Analysis
Quinoline and its analogues have been synthesized using various protocols reported in the literature. Some well-known classical synthesis protocols include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular formula of 8-Chloro-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid is C18H14ClNO3 . Quinoline, the core structure of this compound, has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .Chemical Reactions Analysis
Quinoline and its analogues have been functionalized for biological and pharmaceutical activities . Various synthesis procedures have been developed to tackle the drawbacks of the syntheses and side effects on the environment .Physical And Chemical Properties Analysis
The molecular weight of 8-Chloro-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid is 327.77 .科学的研究の応用
Fluorescence and Biological Activity
Quinoline derivatives, including 8-chloro-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid, have been extensively researched for their fluorescence properties and potential biological activities. These compounds are known for their efficiency as fluorophores, making them valuable in biochemistry and medicine for studying various biological systems. Their structural features, including fused aromatic systems with heteroatoms, contribute to their sensitivity and selectivity, desirable traits for DNA fluorophores. Additionally, quinoline derivatives are explored for their antioxidative and radioprotective properties, indicating a promising avenue for developing therapeutic agents against oxidative stress-related conditions (Aleksanyan & Hambardzumyan, 2013).
Antimicrobial Evaluation
The antimicrobial potential of quinoline derivatives is a significant area of interest. Research has demonstrated that some quinoline compounds exhibit antimicrobial activity against various microorganisms. This discovery is pivotal for the development of new antimicrobial agents, especially in the face of rising antibiotic resistance. The structure-activity relationship of these derivatives can be leveraged to design more potent and selective antimicrobial agents, underscoring the therapeutic potential of quinoline derivatives in combating infectious diseases (Kumar & Kumar, 2021).
Synthesis and Chemical Transformations
The synthetic routes to obtain quinoline derivatives, including 8-chloro-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid, involve various chemical transformations that enhance their structural diversity and functional properties. These synthetic methodologies enable the creation of a broad range of compounds with potential applications in drug development, materials science, and as intermediates in organic synthesis. The exploration of these synthetic pathways contributes to the advancement of chemistry and materials science, providing insights into the molecular architecture and reactivity of quinoline derivatives (Gao et al., 2012).
Excited-State Intramolecular Proton Transfer (ESIPT)
Quinoline derivatives have also been studied for their photophysical properties, particularly in the context of excited-state intramolecular proton transfer (ESIPT). These studies are crucial for understanding the fundamental aspects of molecular fluorescence and for developing advanced fluorescent probes and materials. The ability of quinoline derivatives to undergo ESIPT can lead to dual-emission properties, which are useful for applications in sensing, imaging, and optoelectronic devices. The investigation of these photophysical phenomena expands our knowledge of molecular dynamics and the design of functional materials (Padalkar & Sekar, 2014).
将来の方向性
作用機序
Target of Action
Quinoline derivatives have been reported to exhibit a broad range of biological activities . For instance, some quinoline-4-carboxylic acid derivatives have been evaluated as potent inhibitors of alkaline phosphatases .
Mode of Action
For instance, some quinoline derivatives have been found to inhibit enzymes like topoisomerase II . They achieve this by interacting with the ATPase domain of the enzyme, thereby inhibiting its function .
Biochemical Pathways
For example, 8-hydroxyquinoline-2-carboxylic acid, a related compound, is known to act as a siderophore, chelating Fe (II), which could affect iron-dependent biochemical pathways .
特性
IUPAC Name |
8-chloro-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO3/c1-2-23-12-8-6-11(7-9-12)16-10-14(18(21)22)13-4-3-5-15(19)17(13)20-16/h3-10H,2H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCXSKZHAGHBZEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloro-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



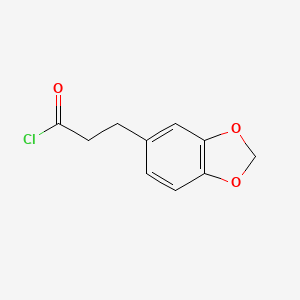
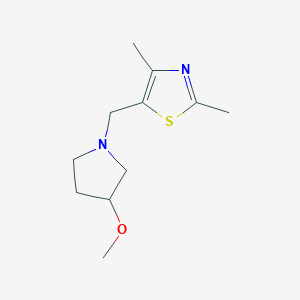
![methyl 5-fluoro-3H-benzo[e]indole-2-carboxylate](/img/structure/B2814750.png)

![N-[2,2-Bis(furan-2-yl)ethyl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2814755.png)
![3-[(4-isopropylpiperazin-1-yl)carbonyl]-6-(4-methoxyphenyl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine](/img/structure/B2814756.png)
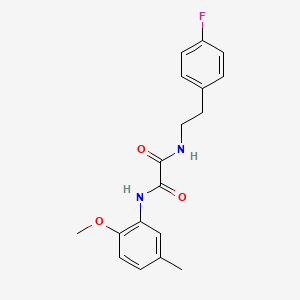

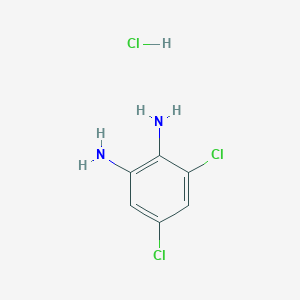
![N-[4-(5-Chlorothiophen-2-yl)butyl]-2-(5-formyl-1H-pyrrol-2-yl)acetamide](/img/structure/B2814761.png)
